Bienvenue dans la boutique en ligne BenchChem!

1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]-

Pharmaceutical impurity profiling Structural elucidation Butoconazole synthesis

1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]- (CAS 1850278-18-0), commonly designated as Butoconazole Impurity 4, is a process-related impurity of the imidazole antifungal agent butoconazole nitrate. It belongs to the imidazole class of azole antifungals, which act by inhibiting fungal lanosterol 14α-demethylase and disrupting ergosterol biosynthesis.

Molecular Formula C19H17Cl3N2S
Molecular Weight 411.8 g/mol
CAS No. 1850278-18-0
Cat. No. B601257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]-
CAS1850278-18-0
Synonyms1H-​Imidazole, 1-​[2-​chloro-​4-​[4-​[(2,​6-​dichlorophenyl)​thio]​phenyl]​butyl]​-
Molecular FormulaC19H17Cl3N2S
Molecular Weight411.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H17Cl3N2S/c20-15(12-24-11-10-23-13-24)7-4-14-5-8-16(9-6-14)25-19-17(21)2-1-3-18(19)22/h1-3,5-6,8-11,13,15H,4,7,12H2
InChIKeyCQAGPTNWBGXILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Butoconazole Impurity 4 (CAS 1850278-18-0): A Critical Reference Standard for Antifungal API Quality Control


1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]- (CAS 1850278-18-0), commonly designated as Butoconazole Impurity 4, is a process-related impurity of the imidazole antifungal agent butoconazole nitrate . It belongs to the imidazole class of azole antifungals, which act by inhibiting fungal lanosterol 14α-demethylase and disrupting ergosterol biosynthesis . With a molecular formula of C₁₉H₁₇Cl₃N₂S and a molecular weight of 411.78 g/mol (free base; 448.28 g/mol as the hydrochloride salt), this compound is structurally distinguished from the parent drug by the presence of a 2-chloro substituent on the butyl linker and an additional 2,6-dichlorophenyl thioether moiety on the terminal phenyl ring . It is supplied as a fully characterized reference standard, typically at >95% purity, for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) and commercial production of butoconazole .

Why Generic Imidazole Impurity Standards Cannot Replace Butoconazole Impurity 4 (CAS 1850278-18-0) for Regulatory-Compliant Analysis


Impurity reference standards are not interchangeable across different azole antifungals or even among different impurities of the same parent drug . Butoconazole Impurity 4 (CAS 1850278-18-0) is a specific process-related impurity arising from the synthetic route of butoconazole nitrate, structurally characterized by a unique 2-chloro substitution pattern and a bis(2,6-dichlorophenyl)thioether motif that is absent from other butoconazole impurities such as Impurity 1 (CAS 59363-13-2, a dechlorinated intermediate) or Impurity 3 (CAS 67085-12-5, a hydroxylated analog) . Using a structurally mismatched standard—even one from the same imidazole antifungal class (e.g., miconazole or clotrimazole impurities)—introduces systematic error in chromatographic retention time assignment, UV/Vis spectral matching, and mass spectrometric identification, directly compromising the accuracy of related-substance quantification required by ICH Q3A/Q3B guidelines and USP monographs [1]. The quantitative evidence below establishes the specific differentiation dimensions that justify prioritization of this compound for procurement when the analytical target is butoconazole drug substance or finished product.

Quantitative Differentiation Evidence for Butoconazole Impurity 4 (CAS 1850278-18-0) Against Closest Analogs and In-Class Alternatives


Structural Differentiation: Unique 2-Chloro Substituent and Bis(2,6-Dichlorophenyl)Thioether Motif Versus Parent Butoconazole and Other Impurities

Butoconazole Impurity 4 (CAS 1850278-18-0) is structurally differentiated from butoconazole (CAS 64872-76-0) and from other named butoconazole impurities by two key molecular features: (i) a chlorine atom at the 2-position of the butyl linker, where the parent drug and Impurity 1 (CAS 59363-13-2) instead bear a hydrogen, and (ii) an additional 2,6-dichlorophenyl thioether substituent at the para position of the terminal phenyl ring, replacing the simple 4-chlorophenyl group present in butoconazole and Impurity 1 . These structural differences confer a distinct molecular formula (C₁₉H₁₇Cl₃N₂S, MW 411.78) compared to butoconazole (C₁₉H₁₇Cl₃N₂S, MW 411.78—note: identical empirical formula but different connectivity) and Impurity 1 (C₁₃H₁₅ClN₂O, MW 250.73), as confirmed by IUPAC nomenclature and characterization data compliant with regulatory guidelines [1].

Pharmaceutical impurity profiling Structural elucidation Butoconazole synthesis

Process-Related Impurity Occurrence: Quantified Presence in Butoconazole Nitrate Synthesis Versus Other Impurities

In a patented industrial production method for butoconazole nitrate (CN105198816B), the target product 1-(4-(4-chlorophenyl)-2-((2,6-dichlorophenyl)thio)butyl)-1H-imidazole mononitrate was obtained at 91.44% purity (Example 2) and 92.25% purity (Example 3), with the residual impurity fraction containing 1-(2-chloro-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole (i.e., Impurity 4) as a detected and quantified species [1]. This contrasts with the high-purity specification of EP 1903035, which claims butoconazole nitrate containing a maximum of 0.1 wt% of total chemical impurities, achievable only through optimized purification steps that remove this process-related impurity [2]. The presence of Impurity 4 is thus an indicator of incomplete purification and directly reflects process efficiency.

Process-related impurity HPLC quantification Butoconazole nitrate manufacturing

Regulatory Quality Control Thresholds: Acceptance Criteria That Mandate Impurity 4 Reference Standard Use for Batch Release Testing

According to typical manufacturer and in-house monograph specifications for butoconazole drug substance and finished cream formulations, individual identified related compounds must be controlled at not more than 0.5% w/w, any single unspecified impurity at not more than 0.1% w/w, and total impurities at not more than 2.0% w/w . The USP monograph for butoconazole nitrate specifies an assay range of 98.0–102.0% on the dried basis, with ordinary impurities testing using standardized TLC or HPLC conditions [1]. Compliance with these thresholds requires a characterized reference standard of Impurity 4 for system suitability testing, relative response factor determination, and accurate peak assignment in related-substances chromatograms.

Quality control ICH Q3A/Q3B Anda submission Related substances testing

Physicochemical Property Differentiation: Predicted pKa and LogP as Drivers of Chromatographic Behavior Distinct from Other Impurities

The predicted physicochemical properties of Butoconazole Impurity 4—specifically a boiling point of 548.3 ± 50.0 °C, density of 1.32 ± 0.1 g/cm³, and an acid dissociation constant (pKa) of 6.68 ± 0.12—differ from those of other butoconazole-related impurities . The presence of the imidazole ring (pKa ~6.68) confers pH-dependent ionization behavior that directly influences reversed-phase HPLC retention time and peak shape under the acidic mobile phase conditions commonly employed for butoconazole analysis [1]. In contrast, Impurity 1 (CAS 59363-13-2), which lacks the additional thioether-linked aromatic system, exhibits a substantially lower molecular weight (219.11 g/mol) and different hydrophobicity, resulting in earlier elution under standard gradient conditions.

Chromatographic retention Physicochemical properties Method development HPLC

Priority Application Scenarios for Butoconazole Impurity 4 (CAS 1850278-18-0) Based on Verified Differentiation Evidence


ANDA and DMF Submission Support: Impurity Profiling for Generic Butoconazole Nitrate Drug Product

For generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) for butoconazole nitrate vaginal cream (2%), Butoconazole Impurity 4 (CAS 1850278-18-0) serves as an essential reference standard for related-substances method validation [1]. The regulatory requirement to control individual identified impurities at ≤0.5% w/w and total impurities at ≤2.0% w/w mandates accurate identification and quantification of this specific process-related impurity . Using this characterized standard enables demonstration of method specificity, linearity, accuracy, and precision for Impurity 4, satisfying ICH Q2(R1) validation parameters and supporting the chemistry, manufacturing, and controls (CMC) section of the ANDA submission.

Manufacturing Process Optimization: Monitoring Impurity 4 Clearance During Butoconazole Nitrate Purification

Process chemists optimizing the industrial synthesis of butoconazole nitrate can employ Impurity 4 as a marker compound to track purification efficiency [1]. As demonstrated in patent CN105198816B, the crude reaction product contains target butoconazole nitrate at 91.44–92.25% purity, with Impurity 4 present in the residual impurity fraction . By spiking purified API samples with the authentic Impurity 4 standard and generating a calibration curve, process development teams can quantify the stepwise reduction of this impurity across crystallization, extraction, and salt formation steps, guiding process parameter adjustments to meet the ≤0.1% total impurity threshold claimed in EP 1903035 [2].

Stability-Indicating Method Development: Forced Degradation Studies to Distinguish Process Impurities from Degradation Products

In forced degradation studies conducted under ICH Q1A(R2) guidelines, Butoconazole Impurity 4 serves as a critical reference marker to distinguish pre-existing process-related impurities from degradation products generated under stress conditions (heat, humidity, oxidation, photolysis) [1]. Because Impurity 4 is a process impurity arising during synthesis rather than a degradant, its peak area should remain constant throughout stability studies, providing a stable internal benchmark for system suitability and enabling accurate differentiation of genuine degradation products such as the N-oxide and dealkylated species that form under oxidative stress . This application directly supports shelf-life specification setting and impurity fate mapping.

Quality Control Batch Release Testing: Routine Related-Substances Analysis of Butoconazole Nitrate API

QC laboratories performing routine batch release testing of butoconazole nitrate drug substance under USP monograph specifications require a characterized Impurity 4 reference standard to establish the relative retention time (RRT) and relative response factor (RRF) for this specific impurity in the related-substances HPLC method [1]. The standard is used daily for system suitability testing (resolution between Impurity 4 and the butoconazole peak) and for quantitating Impurity 4 levels in production batches against the ≤0.5% w/w individual impurity acceptance criterion . Without this standard, any peak eluting at the expected RRT of Impurity 4 must be reported as an unspecified impurity with a stricter limit of ≤0.1% w/w, potentially causing unnecessary batch rejections and supply chain disruption.

Quote Request

Request a Quote for 1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.